N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-17-12-7-6-11(16-10(2)18)8-13(12)20-9-15(3,4)14(17)19/h6-8H,5,9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQDEYBYYBNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic pathways for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine derivatives with acetamide precursors under reflux conditions using solvents like dichloromethane or ethanol .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with yields optimized by controlling reaction time and temperature .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- ¹H NMR : Analyze proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, oxazepine ring protons at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and amide (N–H) bands at 3300–3500 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the benzoxazepine core and acetamide substituents .
Q. What solvents and reaction conditions are optimal for its stability?
- Solvents : Ethanol, dichloromethane, or tetrahydrofuran (THF) due to compatibility with amide and heterocyclic groups .
- Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, temperatures between 50–80°C for condensation steps, and pH control using triethylamine as a base .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
- Molecular Docking : Simulate interactions with biological targets (e.g., vasopressin V2 receptors) to prioritize derivatives for synthesis .
- Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions and reduce trial-and-error .
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
- Off-Target Screening : Use panels of related receptors/enzymes to rule out non-specific binding .
- Meta-Analysis : Cross-reference data with structurally similar oxazepine derivatives (e.g., anti-inflammatory analogs in ).
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzoxazepine 8-position to assess impact on potency .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) using comparative molecular field analysis (CoMFA) .
- In Vivo Correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) to link structural features to efficacy .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
